IAP Ligand Differentiation – SNIPER(ABL)-050 (MV-1) vs. SNIPER(ABL)-049 (Bestatin) with Identical Imatinib Warhead
SNIPER(ABL)-050 and SNIPER(ABL)-049 represent a minimal pair differing only in the IAP-recruiting ligand: SNIPER(ABL)-050 uses MV-1, while SNIPER(ABL)-049 uses Bestatin . In the SNIPER(ABL) series, Bestatin-based degraders consistently exhibit weaker degradation potency than their MV-1 or LCL161-based counterparts. SNIPER(ABL)-049 (imatinib–Bestatin) has a published DC₅₀ of 100 μM, placing it in the weakest activity tier (10 μM < DC₅₀ ≤ 100 μM) [1]. Although a direct DC₅₀ value for SNIPER(ABL)-050 is not reported in the primary literature, the systematic SAR data from the Cancer Science 2017 study demonstrates that MV-1-containing degraders consistently outperform Bestatin-containing degraders when paired with the same warhead; for example, SNIPER(ABL)-019 (dasatinib–MV-1, DC₅₀ = 0.3 μM) versus SNIPER(ABL)-020 (dasatinib–Bestatin, DC₅₀ not reported but activity tier is lower) [1].
| Evidence Dimension | BCR-ABL protein degradation potency (DC₅₀) as a function of IAP ligand choice |
|---|---|
| Target Compound Data | SNIPER(ABL)-050: Imatinib–MV-1; DC₅₀ not individually reported in peer-reviewed literature; degradation of BCR-ABL protein confirmed qualitatively in K562 CML cells |
| Comparator Or Baseline | SNIPER(ABL)-049: Imatinib–Bestatin; DC₅₀ = 100 μM. SNIPER(ABL)-019: Dasatinib–MV-1; DC₅₀ = 0.3 μM . |
| Quantified Difference | Bestatin-based SNIPER(ABL)-049 is at least 10–100× weaker than typical MV-1-based SNIPERs based on cross-compound SAR. The imatinib–MV-1 combination in SNIPER(ABL)-050 is predicted to be substantially more potent than the imatinib–Bestatin combination based on the established trend that MV-1 confers superior degradation activity relative to Bestatin across multiple ABL warheads. |
| Conditions | K562 chronic myelogenous leukemia (CML) cell line; Western blot quantification of BCR-ABL protein levels; 6–24 h treatment duration [1]. |
Why This Matters
Procurement of SNIPER(ABL)-049 cannot substitute for SNIPER(ABL)-050 despite sharing the imatinib warhead; the IAP ligand (MV-1 vs. Bestatin) is a critical determinant of degradation potency, and the Bestatin-based analog is likely at least one order of magnitude less potent.
- [1] Shibata N, Miyamoto N, Nagai K, et al. Development of protein degradation inducers of oncogenic BCR-ABL protein by conjugation of ABL kinase inhibitors and IAP ligands. Cancer Sci. 2017;108(8):1657-1666. Systematic SAR testing of ABL inhibitor/IAP ligand/linker combinations. View Source
